Granisetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [] It belongs to the class of medications known as setrons. [] In scientific research, Granisetron is often employed to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
Granisetron-d3 is a deuterated form of granisetron, which is a selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of granisetron in biological samples via gas chromatography or liquid chromatography coupled with mass spectrometry. Its chemical structure allows for precise measurements due to the distinct mass characteristics imparted by the deuterium atoms.
Granisetron-d3 is classified under the category of pharmaceutical compounds, specifically as a serotonin receptor antagonist. It is derived from granisetron, which is widely used in clinical settings to prevent nausea and vomiting associated with chemotherapy and surgical procedures. The compound's chemical identifier is CAS Number 1224925-76-1, and it is typically sourced from specialized chemical manufacturers such as Cayman Chemical and BOC Sciences .
The synthesis of granisetron-d3 involves several sophisticated organic chemistry techniques. The production typically follows methods similar to those employed for other deuterated compounds, focusing on large-scale synthesis and purification processes.
Granisetron-d3 maintains a similar molecular structure to its parent compound, granisetron, with the incorporation of deuterium atoms enhancing its mass spectrometric properties. The molecular formula for granisetron is C18H24N4O, while granisetron-d3 has a modified formula accounting for the three deuterium atoms.
This alteration allows for differentiation during analytical measurements.
Granisetron-d3 can participate in various chemical reactions typical for amine-containing compounds. These reactions may include:
The reactions involving granisetron-d3 are critical for further derivatization or modification in pharmaceutical research.
Granisetron-d3 functions primarily as a selective antagonist of the serotonin 5-HT3 receptor. Its mechanism of action involves:
The pharmacodynamics of granisetron-d3 are closely related to those of granisetron but are specifically tailored for analytical applications.
Granisetron-d3 exhibits several notable physical and chemical properties:
Relevant data regarding its properties can be crucial for its handling and application in laboratory settings.
Granisetron-d3 serves primarily as an internal standard in quantitative analyses involving granisetron. Its applications include:
Granisetron-d3 is a deuterium-labeled analogue of the potent antiemetic drug granisetron, specifically designed for analytical applications. Its systematic IUPAC name is 1-(methyl-d3)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, reflecting the strategic substitution of three hydrogen atoms with deuterium at the indazole N1-methyl group [4] [5]. This compound retains the core structural features of native granisetron—including the characteristic bicyclic 9-azabicyclo[3.3.1]nonane ring system and the indazole-3-carboxamide moiety—while incorporating a stable isotopic label that enables precise analytical differentiation. The molecular formula is C₁₈H₂₁D₃N₄O, with a molecular weight of 315.43 g/mol (compared to 312.40 g/mol for unlabeled granisetron) [2] [5] [6].
X-ray crystallography studies confirm that deuteration does not alter the molecular conformation or stereochemistry. The endo configuration at the C3 position of the azabicyclic ring and the specific stereochemical orientation (1R,3r,5S) remain identical to the parent compound, preserving its three-dimensional receptor interaction profile [5]. This structural fidelity ensures that Granisetron-d3 behaves identically to native granisetron in chromatographic systems while exhibiting distinct mass spectral properties.
Table 1: Structural Identifiers of Granisetron-d3
Identifier Type | Value | Source Reference |
---|---|---|
CAS Number (labeled) | 1224925-76-1 | [5] [6] |
CAS Number (unlabeled) | 109889-09-0 | [1] [3] |
Molecular Formula | C₁₈H₂₁D₃N₄O | [2] [5] |
Molecular Weight | 315.43 g/mol | [2] [6] |
Key Synonyms | BRL-43694A-d3; Kytril-d3; endo-Granisetron-d3 | [5] [6] [7] |
The synthesis of Granisetron-d3 employs selective N-methyl deuteration to create a high-purity internal standard for mass spectrometry-based assays. This is achieved through reductive deuteration of the corresponding desmethyl precursor using deuterated methyl iodide (CD₃I) or deuterated reducing agents under controlled conditions [4] [7]. The isotopic purity typically exceeds 99%, with the primary impurity being residual protium (~0.5–1%) at the labeled position, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [7].
Deuteration at the N1-methyl position of the indazole ring is strategically chosen because:
Table 2: Analytical Applications of Granisetron-d3 as an Isotopic Standard
Application Context | Analytical Technique | Key Advantage |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS | Baseline separation of m/z signals (315 → 315 vs 312 → 312) enables precise quantification in plasma [7] |
Metabolic Studies | GC-MS | Deuterium label remains intact during phase I/II metabolism, tracking parent compound distribution [7] |
Pharmacokinetic Assays | HPLC-MS | Corrects for matrix effects and recovery losses in biological samples [2] [7] |
Deuteration induces negligible changes in the bulk physicochemical properties of granisetron due to the similar atomic radii of C-H and C-D bonds. Both compounds exhibit:
However, subtle isotopic effects manifest in vibrational spectroscopy and crystallography:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3